![molecular formula C16H17F3N2O2S B2816437 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1448033-63-3](/img/structure/B2816437.png)
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Description
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as MTU-106, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has gained attention due to its unique structure and potential biochemical and physiological effects. In
Scientific Research Applications
Antiparkinsonian Activity and Neuroprotective Properties
Research by Azam, Alkskas, & Ahmed (2009) synthesized urea and thiourea derivatives showing significant antiparkinsonian activity after intraperitoneal administration in mice models. These compounds, particularly those carrying methoxy groups at specific positions of the phenyl ring, not only demonstrated antiparkinsonian effects but also exhibited neuroprotective properties. This finding indicates a potential application of similar compounds in the development of treatments for Parkinson's disease.
Inhibitory Activities Against Cancer
Feng et al. (2020) Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were evaluated for their antiproliferative activity against various cancer cell lines. The research highlighted the compounds' significant effects on inhibiting cancer cell proliferation, suggesting their role as potential anticancer agents. This implies that related compounds could also serve as foundational structures for developing new anticancer drugs.
Corrosion Inhibition
Mistry, Patel, Patel, & Jauhari (2011) Mistry, Patel, Patel, & Jauhari (2011) explored the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic solutions. These derivatives were found to be efficient corrosion inhibitors, suggesting their potential application in protecting metals against corrosion. Such research indicates that related urea compounds could be utilized in developing corrosion inhibitors for various industrial applications.
Translation Initiation Inhibition for Cancer Therapy
Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev (2012) Denoyelle et al. (2012) identified N,N'-diarylureas as potent activators of eIF2α kinase and inhibitors of cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. These findings suggest the application of similar compounds in developing targeted anti-cancer therapies, focusing on the mechanism of translation initiation inhibition.
properties
IUPAC Name |
1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S/c1-10-6-7-14(24-10)13(23-2)9-20-15(22)21-12-5-3-4-11(8-12)16(17,18)19/h3-8,13H,9H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELKWFLEUMPPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea |
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